Dimethyl m-phenylenediacrylate is an organic compound characterized by its unique structure and reactivity. It is classified as a diacrylate ester derived from m-phenylenediamine and acrylic acid. This compound is notable for its applications in polymer chemistry, particularly in the synthesis of photopolymerizable materials and coatings.
The synthesis of dimethyl m-phenylenediacrylate typically begins with m-phenylenediamine and acrylic acid. The esterification process involves the reaction of these two starting materials, often facilitated by a catalyst such as sulfuric acid or hydrochloric acid, under controlled conditions to ensure high yields and purity.
Dimethyl m-phenylenediacrylate belongs to the class of acrylate esters, which are known for their ability to undergo polymerization. It is specifically classified as a diacrylate due to the presence of two acrylate functional groups in its molecular structure. This classification underscores its utility in producing crosslinked polymers.
The primary method for synthesizing dimethyl m-phenylenediacrylate involves an esterification reaction:
In industrial settings, the synthesis process may utilize large-scale reactors equipped with advanced mixing and temperature control systems to optimize yield and product consistency. Reaction parameters such as temperature, pressure, and time are carefully monitored to enhance efficiency.
Dimethyl m-phenylenediacrylate has a molecular formula of C12H14O4. Its structure features two acrylate groups attached to an m-phenylenediamine backbone, which contributes to its reactivity and ability to form polymers.
Dimethyl m-phenylenediacrylate can participate in various chemical reactions:
The reactivity of dimethyl m-phenylenediacrylate is primarily attributed to its acrylate double bonds, which are susceptible to various chemical transformations.
The mechanism of action for dimethyl m-phenylenediacrylate primarily revolves around its ability to polymerize:
The compound's structure allows it to participate in crosslinking reactions that enhance the mechanical properties of resulting polymers.
Dimethyl m-phenylenediacrylate has diverse applications in scientific fields:
Dimethyl m-phenylenediacrylate is synthesized primarily via esterification of m-phenylenediacrylic acid with methanol. Two principal routes dominate:
Table 1: Comparison of Esterification Methods for Dimethyl m-Phenylenediacrylate
Method | Catalyst/Reagent | Temperature | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Acid-Catalyzed | H₂SO₄ | 60–70°C | 8–12 | 82–85 | Low cost, simple setup |
Coupling Reagent-Assisted | DCC/DMAP | 25°C | 4 | 90–93 | High selectivity, mild conditions |
Microwave-Assisted | Polymer-Supported SO₃H | 100°C | 0.5 | 95 | Rapid, easy catalyst reuse |
Alternative pathways include transesterification of diacrylic acid esters (e.g., ethyl esters) with methanol using titanium(IV) isopropoxide (0.5 mol%) at 80°C, yielding >88% product. This route avoids diacid handling but demands anhydrous conditions to prevent catalyst deactivation [5] [10].
Catalyst design critically impacts efficiency and sustainability:
Table 2: Catalyst Performance in Dimethyl m-Phenylenediacrylate Synthesis
Catalyst Type | Example | Reaction | Turnover Frequency (h⁻¹) | Reusability (Cycles) |
---|---|---|---|---|
Homogeneous Ionic Liquid | [C₁C₆Im][HCO₃] | Esterification | 12.5 | 5 |
Heterogeneous Solid Acid | PAFR resin | Transesterification | 8.2 | >30 |
Enzymatic | CALB (Immobilized) | Transesterification | 1.8 | 10 |
Scalable production demands integrated process intensification:
Table 3: Industrial Optimization Strategies for Dimethyl m-Phenylenediacrylate
Parameter | Batch Process | Optimized Process | Improvement |
---|---|---|---|
Reaction Time | 12 h | 3.5 h (MRP system) | 70% reduction |
Solvent Consumption | 15 L/kg product | 5 L/kg (acetonitrile recycle) | 66% reduction |
Energy Input | 280 kWh/kg | 90 kWh/kg (flow chemistry) | 68% reduction |
Purity | 98.5% | 99.7% (non-solvent crystallization) | 1.2% increase |
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